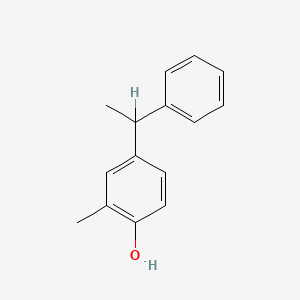

4-(1-Phenylethyl)-o-cresol

Description

Classification within Aromatic Compounds and Phenolic Derivatives

4-(1-Phenylethyl)-o-cresol is classified as an aromatic compound due to the presence of a benzene (B151609) ring in its structure. ontosight.ai More specifically, it falls under the category of phenolic derivatives because of the hydroxyl (-OH) group attached directly to this aromatic ring. ontosight.ai The "o-cresol" part of its name indicates that it is a derivative of ortho-cresol, which is a phenol (B47542) molecule with a methyl group at the ortho position (adjacent to the hydroxyl group). ontosight.ai The "4-(1-Phenylethyl)" portion of the name describes the substituent at the fourth position on the cresol (B1669610) ring, which is a 1-phenylethyl group.

The fundamental structure of a phenol consists of a hydroxyl group bonded to a phenyl group. mlsu.ac.in Cresols are methylphenols, and the relative position of the methyl group to the hydroxyl group gives rise to ortho (o-), meta (m-), and para (p-) isomers. mlsu.ac.in In the case of this compound, the core is o-cresol (B1677501). The synthesis of such compounds can involve the reaction of o-cresol with a 1-phenylethyl halide in the presence of a base. ontosight.ai

Here are some key properties of this compound:

| Property | Value |

| Molecular Formula | C15H16O ontosight.ai |

| Molecular Weight | 212.28694 g/mol chemical-suppliers.eu |

| Density | 1.057 g/cm³ chemical-suppliers.eu |

| Boiling Point | 328.9 °C at 760 mmHg chemical-suppliers.eu |

| Flash Point | 155.3 °C chemical-suppliers.eu |

Stereochemical Considerations and Isomerism in this compound

A significant aspect of this compound's structure is the presence of a chiral center. The carbon atom in the 1-phenylethyl group that is bonded to both the phenyl ring and the cresol ring is attached to four different groups: a hydrogen atom, a methyl group, a phenyl group, and the o-cresol ring. This chirality means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The synthesis of specific enantiomers of chiral molecules is a critical area of research in organic chemistry, often employing chiral auxiliaries or catalysts. For instance, (R)-N-benzyl-1-phenylethanamine has been used as a chiral auxiliary in the synthesis of other chiral compounds. acs.org The separation of enantiomers can be achieved through various methods, including the crystallization of diastereomeric salts or enzymatic resolutions. nih.govunits.it The ability to produce enantiomerically pure compounds is vital, as different enantiomers of a molecule can exhibit distinct biological activities.

Broader Context of Hindered Phenols in Chemical Research

This compound belongs to a broader class of compounds known as hindered phenols. Hindered phenols are characterized by the presence of bulky alkyl groups positioned ortho to the hydroxyl group. vinatiorganics.com This structural feature is key to their primary function as antioxidants. vinatiorganics.comwelltchemicals.com

The bulky groups sterically hinder the hydroxyl group, making it less accessible to react with other molecules but still capable of donating a hydrogen atom to neutralize free radicals. vinatiorganics.comvinatiorganics.com This process effectively terminates the chain reactions of oxidation, thereby protecting materials from degradation. vinatiorganics.comamfine.com Hindered phenols are widely used as stabilizers in a variety of materials, including:

Plastics and Polymers: They protect against thermal and oxidative degradation during processing and end-use, preserving the mechanical and physical properties of materials like polyolefins, PVC, and polystyrene. vinatiorganics.comvinatiorganics.compartinchem.com

Rubber: They prevent oxidation-induced cracking and loss of elasticity in products like tires and hoses. vinatiorganics.com

Lubricants and Fuels: They inhibit the formation of sludge and deposits in engine oils at high temperatures. vinatiorganics.comrasayanjournal.co.in

Cosmetics and Personal Care: They combat the damaging effects of free radicals on skin and hair. vinatiorganics.com

Food and Beverages: They are used as food additives to prevent spoilage caused by oxidation, extending the shelf life of fats and oils. vinatiorganics.com

Research into hindered phenols is ongoing, with a focus on developing new materials with enhanced durability and exploring their potential in medical applications. vinatiorganics.com The antioxidant activity of hindered phenols is influenced by several factors, including the stability of the resulting phenoxyl radical and the number of hydrogen atoms the molecule can donate. researchgate.net Some studies have also investigated the potential of hindered phenols in drug design, where they can switch from being antioxidants to pro-oxidants in tumor cells, inducing apoptosis. mdpi.com

The development of asymmetric hindered phenols, which have different substituents at the two ortho positions, has also gained attention. These compounds can offer advantages such as improved color stability in plastics. deltachem.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-10-14(8-9-15(11)16)12(2)13-6-4-3-5-7-13/h3-10,12,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJWNJPQORYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959652 | |

| Record name | 2-Methyl-4-(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38875-47-7 | |

| Record name | 2-Methyl-4-(1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38875-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenylethyl)-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038875477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-phenylethyl)-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Computational Investigations

Mechanistic Pathways of Phenylethyl Substituent Introduction

The introduction of the 1-phenylethyl substituent onto the o-cresol (B1677501) ring can proceed through different mechanistic routes, primarily involving either carbocationic intermediates in Friedel-Crafts type alkylations or radical pathways in phenolic coupling reactions.

The Friedel-Crafts alkylation of phenols with styrenes is a common method for synthesizing substituted phenols. This reaction typically proceeds through a carbocationic intermediate. khanacademy.org In the case of the synthesis of 4-(1-Phenylethyl)-o-cresol, the reaction between o-cresol and styrene (B11656) is catalyzed by a Lewis or Brønsted acid.

The mechanism involves the following steps:

Formation of the Carbocation: The acid catalyst protonates the styrene, leading to the formation of a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge over the adjacent phenyl ring.

Electrophilic Aromatic Substitution: The electron-rich o-cresol ring then acts as a nucleophile, attacking the carbocation. The hydroxyl and methyl groups on the o-cresol ring are ortho- and para-directing. Due to steric hindrance from the methyl group at the ortho position, the attack predominantly occurs at the para position, leading to the formation of this compound.

Deprotonation: A base, typically the conjugate base of the acid catalyst, removes a proton from the intermediate, restoring the aromaticity of the ring and regenerating the catalyst.

The formation of a carbocation intermediate means that rearrangements are possible, although with the secondary benzylic carbocation, significant rearrangement is less likely. khanacademy.org The choice of catalyst and reaction conditions can significantly influence the reaction rate and the regioselectivity of the alkylation. Lewis acids like aluminum chloride (AlCl₃) or bismuth triflate (Bi(OTf)₃) are often employed. beilstein-journals.org

An alternative pathway for the formation of C-C bonds in phenolic compounds involves oxidative coupling reactions that proceed through radical intermediates. wikipedia.orgresearchgate.net While less common for the direct synthesis of this compound from o-cresol and styrene, understanding these pathways is relevant in the broader context of phenol (B47542) chemistry.

In a typical scenario, a one-electron oxidant, which can be a metal catalyst or an enzymatic system, abstracts a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. wikipedia.orgnih.gov This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. nih.gov

The key steps in a radical-mediated coupling could include:

Radical Generation: Oxidation of o-cresol to form an o-cresoxy radical.

Radical Addition: This radical could then potentially add to the double bond of styrene. This would form a new carbon-carbon bond and generate a new radical intermediate.

Hydrogen Atom Transfer: The resulting radical would then need to be quenched, for example, by abstracting a hydrogen atom from another molecule to form the final product.

However, controlling the regioselectivity of such radical coupling reactions can be challenging, often leading to a mixture of products. researchgate.net The dimerization of phenoxy radicals is a competing reaction that can lead to various biphenolic structures. The specific reaction conditions and the nature of the oxidant play a critical role in directing the reaction towards the desired product. wikipedia.org

Quantum Chemical and Density Functional Theory (DFT) Studies

Computational chemistry, particularly quantum chemical methods and Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms. These studies provide insights into the energetics of different pathways, the structures of transition states, and the origins of selectivity.

DFT calculations can be employed to model the potential energy surface of the reaction between o-cresol and styrene. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of different mechanistic pathways can be assessed.

For the Friedel-Crafts alkylation, DFT can be used to:

Calculate the activation energy for the formation of the carbocation intermediate.

Determine the energy barriers for the nucleophilic attack of o-cresol at different positions (ortho vs. para).

Model the structure of the transition states for these steps.

These calculations can help to rationalize the observed regioselectivity and provide a quantitative understanding of the factors controlling the reaction rate.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (o-cresol + styrene + H⁺) | 0.0 |

| Carbocation Intermediate | 15.2 |

| Transition State (para-attack) | 25.8 |

| Transition State (ortho-attack) | 28.5 |

| Product (this compound + H⁺) | -5.7 |

DFT studies are particularly useful for understanding the origins of regioselectivity in electrophilic aromatic substitution reactions. By analyzing the electronic structure of the reactants and the transition states, the preference for para-substitution can be explained.

Factors that can be investigated using computational methods include:

Steric Hindrance: The steric clash between the incoming electrophile and the methyl group at the ortho position of o-cresol can be quantified by calculating the strain energy in the ortho-attack transition state.

Electronic Effects: The electron-donating effects of the hydroxyl and methyl groups increase the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. DFT can be used to calculate the charge distribution and frontier molecular orbitals (HOMO and LUMO) to predict the most reactive sites.

For stereoselectivity, if a chiral catalyst is used, DFT can be used to model the catalyst-substrate complex and the transition states leading to different stereoisomers. This can help in designing more effective enantioselective catalysts.

| Parameter | ortho-Position | para-Position |

|---|---|---|

| Calculated Mulliken Charge | -0.158 | -0.172 |

| HOMO Coefficient | 0.325 | 0.412 |

| Calculated Steric Hindrance Energy (kcal/mol) | 3.1 | 0.2 |

While traditional transition state theory provides a good framework for understanding many reactions, some reactions can exhibit dynamic effects or proceed through non-classical pathways. Advanced computational techniques, such as ab initio molecular dynamics (AIMD), can be used to simulate the trajectories of the reacting molecules and identify such effects.

For the formation of this compound, these investigations could explore:

The role of solvent molecules in stabilizing intermediates and transition states.

The possibility of proton transfer occurring in a concerted manner with C-C bond formation.

The potential for non-statistical dynamic effects to influence the product distribution.

While these studies are computationally intensive, they can provide a more complete and accurate picture of the reaction mechanism beyond the static picture provided by transition state theory.

Reaction Network Analysis and Byproduct Formation Studies

The synthesis of this compound, primarily achieved through the Friedel-Crafts alkylation of o-cresol with styrene, involves a complex reaction network that can lead to the formation of several byproducts. The reaction is typically catalyzed by an acid, which can be a Lewis acid or a Brønsted acid. The intricate nature of this network is a result of competing and sequential reactions, including isomerization, polyalkylation, and O-alkylation versus C-alkylation.

The primary reaction involves the electrophilic attack of the carbocation generated from styrene on the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups on the o-cresol ring direct the incoming phenylethyl group to specific positions. However, the reaction conditions, such as temperature, catalyst type, and reactant molar ratio, significantly influence the product distribution and the formation of byproducts.

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation. The presence of the hydroxyl and methyl groups on the aromatic ring of o-cresol activates it for electrophilic substitution, but also leads to the formation of various isomers. In addition to the desired product, other isomeric (α-methylbenzyl)cresols can be formed. The alkylation of o-, m-, and p-cresol (B1678582) with styrene is known to produce a mixture of these isomeric products, with a predominance of ortho-alkylation products.

Furthermore, polyalkylation is a common side reaction in Friedel-Crafts alkylations. After the initial formation of this compound, the product can undergo a second alkylation, leading to the formation of di-(α-methylbenzyl)cresols. The extent of polyalkylation can be minimized by using an excess of the aromatic reactant, in this case, o-cresol. In some cases, tri-(α-methylbenzyl) phenols have also been observed.

Another competing reaction pathway is O-alkylation, which results in the formation of phenolic ethers. Computational studies on phenol alkylation suggest that O-alkylation to form a phenolic ether can be an energetically favorable pathway, particularly in the initial stages of the reaction. These ethers can then undergo intramolecular rearrangement to form the more stable C-alkylated phenols.

Under certain reaction conditions, especially with strong acid catalysts, the formation of complex, high-molecular-weight byproducts, often referred to as "tarry matter," can occur. These tars are undesirable as they decrease the yield of the desired product and complicate the purification process.

The following table summarizes the potential byproducts that can be formed during the synthesis of this compound.

| Byproduct Category | Specific Byproducts |

| Isomeric Products | 2-(1-Phenylethyl)-o-cresol |

| 6-(1-Phenylethyl)-o-cresol | |

| Polyalkylation Products | Di-(1-Phenylethyl)-o-cresol |

| Tri-(1-Phenylethyl)-o-cresol | |

| O-Alkylation Products | 2-Methyl-(1-phenylethoxy)benzene |

| Other Byproducts | Tarry matter of a complex nature |

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are indispensable for separating 4-(1-Phenylethyl)-o-cresol from potential isomers and impurities, thereby enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with Advanced Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. For cresols and their derivatives, reversed-phase HPLC is a common and effective approach. osha.govchemijournal.com The separation mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase.

Advanced stationary phases play a crucial role in enhancing the resolution of closely related isomers. Phenyl columns, for instance, offer unique selectivity for aromatic compounds due to π-π interactions in addition to hydrophobic interactions. shimadzu.com This can be particularly advantageous for separating positional isomers of substituted phenols. Another specialized stationary phase, such as cyclodextrin-based columns (e.g., CYCLOBOND I 2000), can provide excellent separation of cresol (B1669610) isomers by exploiting inclusion complexation. sigmaaldrich.com The choice of mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the desired separation. chemijournal.comsigmaaldrich.com Detection is commonly performed using a UV detector, as phenols exhibit strong absorbance in the ultraviolet region. osha.govchemijournal.com For enhanced sensitivity and selectivity, fluorescence detection can also be employed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comnih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

For the analysis of phenols, derivatization is often employed to increase their volatility and improve chromatographic peak shape. nih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netresearchgate.net The choice of GC column is critical for resolving isomers. Polar columns, such as those with a polyethylene (B3416737) glycol (WAX-type) stationary phase, have been shown to be effective in separating cresol positional isomers. gcms.cz The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to spectral libraries. thermofisher.comacs.org

Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and connectivity of atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom in the molecule. For a cresol derivative, distinct signals would be expected for the aromatic protons, the methyl group protons, and the protons of the phenylethyl group. The splitting patterns (multiplicity) of these signals reveal the number of neighboring protons, which is crucial for determining the substitution pattern on the aromatic rings. rsc.orgresearchgate.net

¹³C NMR: Carbon-13 NMR provides a spectrum with individual peaks for each unique carbon atom in the molecule. This technique is highly effective for determining the total number of carbon atoms and identifying the types of carbons present (e.g., aromatic, aliphatic, methyl). rsc.orghmdb.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. researchgate.net

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹. pressbooks.pub

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-O stretch: A strong absorption in the 1200-1300 cm⁻¹ range. researchgate.net

The specific positions and shapes of these bands can provide further structural information. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly when coupled with GC, provides crucial information about the molecular weight and fragmentation pattern of this compound. nist.govnih.gov In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation pattern is highly characteristic of the molecule's structure. For phenols, the molecular ion peak is often prominent. slideshare.net Common fragmentation pathways for alkylphenols include the loss of the alkyl group (alpha-cleavage) and rearrangements. whitman.edu For this compound, significant fragments would be expected from the cleavage of the bond between the ethyl group and the phenyl ring, as well as fragmentation of the phenylethyl side chain. Analysis of these fragments allows for the confirmation of the molecular structure and can help in distinguishing it from its isomers. docbrown.infoyoutube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules and to monitor the progress of chemical reactions. For a compound like this compound, which contains two aromatic rings, UV-Vis spectroscopy provides valuable insights into the electronic transitions, primarily the π → π* transitions associated with the phenolic and phenylethyl chromophores.

The electronic spectrum of this compound is characterized by absorption bands in the UV region, typically between 200 and 300 nm. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent environment. The substitution pattern on the phenolic ring, including the hydroxyl and alkyl groups, influences the energy of the electronic transitions. Solvatochromism, the shift in λmax due to solvent polarity, can also be observed, providing information about the interaction between the analyte and solvent molecules. For instance, studies on related cresol isomers show distinct absorption maxima that can be influenced by solvent choice and pH.

In the context of reaction monitoring, UV-Vis spectroscopy offers a non-destructive, real-time method to track the consumption of reactants and the formation of products. For example, during the synthesis of this compound, which may involve the alkylation of o-cresol (B1677501), the characteristic absorbance of the starting material would decrease while a new absorbance profile corresponding to the product emerges. By monitoring the absorbance at a specific wavelength where the product absorbs and the reactant does not (or vice-versa), a kinetic profile of the reaction can be generated. This data is crucial for determining reaction rates, understanding reaction mechanisms, and optimizing process conditions. Changes in the spectral shape or the appearance of isosbestic points can indicate the presence of intermediates or the occurrence of side reactions.

Table 1: Typical UV Absorption Maxima for Cresol Isomers in Solution

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| o-Cresol | Methanol/NaOH | 289 | - |

| m-Cresol | Methanol/NaOH | 292 | - |

| p-Cresol (B1678582) | Methanol/NaOH | 294 | - |

| o-Cresol | Non-aromatic | ~270 | ~275 |

| o-Cresol | Aromatic (Toluene) | ~283 | - |

Note: The absorption maxima can vary based on solvent, pH, and specific instrumentation. The table provides representative values for comparison.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex mixtures, such as those generated during the synthesis of this compound or in environmental samples, necessitates analytical methods with high resolving power and specificity. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govspringernature.com These techniques provide comprehensive qualitative and quantitative information about the individual components within a mixture. researchgate.net

The fundamental principle involves physically separating the components of a mixture using a chromatographic technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), and then feeding the separated components directly into a spectroscopic detector for identification and quantification. researchgate.netrjpn.org This approach leverages the separation power of chromatography and the identification capabilities of spectroscopy in a single, integrated analysis. nih.gov

Commonly employed hyphenated techniques for the analysis of alkylated phenols like this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for the analysis of volatile and thermally stable compounds. In the context of this compound analysis, a reaction mixture would be injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally sensitive compounds, HPLC-MS is the method of choice. HPLC separates components based on their partitioning between a mobile liquid phase and a solid stationary phase. The eluent is then passed through an interface (e.g., electrospray ionization, ESI) that generates ions from the analyte molecules, which are subsequently analyzed by the mass spectrometer. This technique is highly effective for identifying the main product, isomers, and non-volatile byproducts in a synthesis mixture. Tandem mass spectrometry (MS-MS) can be used for further structural elucidation of unknown impurities. nih.gov

HPLC-Diode Array Detection (HPLC-DAD): This technique combines HPLC with a UV-Vis detector that can acquire an entire spectrum simultaneously. It is useful for quantifying known components and can help in the preliminary identification of compounds based on their UV-Vis spectra, distinguishing between different classes of aromatic compounds.

The use of these hyphenated techniques is crucial for quality control, impurity profiling, and process development, ensuring the purity and identity of the target compound, this compound.

Table 2: Application of Hyphenated Techniques in the Analysis of this compound Mixtures

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio | Identification and quantification of volatile products and byproducts. |

| HPLC-MS | Polarity / Partitioning | Mass-to-charge ratio | Analysis of main product, isomers, and non-volatile impurities. |

| HPLC-DAD | Polarity / Partitioning | UV-Vis Absorbance | Quantification of known components and preliminary identification. |

| LC-NMR | Polarity / Partitioning | Nuclear Magnetic Resonance | Definitive structural elucidation of unknown impurities and isomers. |

Calorimetric Methods for Process Optimization and Kinetic Studies

Calorimetric methods are essential tools in chemical process development, providing critical data on the heat evolved or absorbed during a chemical reaction. syrris.com This information is fundamental for ensuring process safety, optimizing reaction conditions, and determining reaction kinetics. For the synthesis of this compound, likely through an exothermic alkylation reaction, calorimetry is vital for a safe and efficient scale-up from the laboratory to production. slchemtech.com

Reaction Calorimetry (RC) measures the rate of heat release or uptake in real-time under controlled, process-relevant conditions. By monitoring the heat flow, chemists and engineers can gain a deep understanding of the reaction's progress and kinetics. The rate of heat evolution is directly proportional to the rate of the reaction. This allows for the determination of key kinetic parameters such as the reaction rate constant, activation energy, and reaction order. This kinetic information is invaluable for optimizing parameters like temperature, dosing rates, and catalyst loading to maximize yield and minimize reaction time.

Furthermore, reaction calorimetry is a cornerstone of process safety assessment. It quantifies the total heat of reaction (ΔHr), which is used to calculate the maximum temperature rise under adiabatic conditions (the adiabatic temperature rise, ΔTad). This data is critical for designing appropriate cooling systems and preventing thermal runaway scenarios.

Differential Scanning Calorimetry (DSC) is another thermal analysis technique used to study the thermal properties of materials. researchgate.net In the context of process optimization, DSC can be used to determine the thermal stability of reactants, intermediates, and the final product, this compound. It can also be used to study phase transitions and decomposition behavior, providing a complete thermal profile of the chemical system.

By integrating data from these calorimetric methods, a comprehensive understanding of the reaction's thermodynamics and kinetics is achieved. This enables the development of a robust, safe, and optimized manufacturing process for this compound. nih.gov

Table 3: Parameters from Calorimetric Methods for Process Optimization

| Parameter | Method | Significance in Process Optimization & Kinetics |

|---|---|---|

| Heat of Reaction (ΔHr) | Reaction Calorimetry | Determines total energy release; essential for cooling system design and safety assessment. |

| Heat Flow Rate (q) | Reaction Calorimetry | Proportional to reaction rate; used to derive kinetic models and optimize dosing profiles. |

| Specific Heat Capacity (Cp) | Reaction Calorimetry | Needed for calculating adiabatic temperature rise and overall heat balance. |

| Activation Energy (Ea) | Reaction Calorimetry | Describes the temperature sensitivity of the reaction rate; crucial for temperature control. |

| Thermal Stability / Decomposition | DSC / RC | Defines the maximum safe operating temperature for reactants, products, and mixtures. |

Derivatization Strategies and Their Academic Applications

Chemical Derivatization for Analytical Enhancement and Functional Group Probing

The primary goal of analytical derivatization is to convert the analyte into a form that is more suitable for a particular analytical method, often leading to lower detection limits and improved separation. For 4-(1-Phenylethyl)-o-cresol, derivatization is essential for gas chromatography (GC) to increase its volatility and reduce peak tailing. In high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors.

The phenolic hydroxyl group of this compound is a prime target for derivatization due to its acidic proton and nucleophilic oxygen atom.

Electrophilic Derivatization: This is the most common approach for derivatizing phenols. nih.gov It involves reacting the nucleophilic phenoxide ion (formed in a basic medium) with an electrophilic reagent. Common electrophilic derivatization reactions applicable to this compound include:

Silylation: This is a widely used technique for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This derivatization significantly increases the volatility and thermal stability of the molecule. The steric hindrance around the hydroxyl group in this compound might necessitate more forceful reaction conditions or the use of a catalyst.

Acylation: Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluorobenzoyl chloride react with the phenolic hydroxyl group to form esters. These derivatives are often less polar and more volatile than the parent compound. The introduction of fluorinated groups, in particular, can enhance detectability by electron capture detection (ECD) in GC.

Alkylation: This involves the introduction of an alkyl group, typically through reaction with an alkyl halide (e.g., methyl iodide) or a diazomethane. Ether derivatives are generally stable and exhibit good chromatographic behavior.

Nucleophilic Derivatization: While less common for phenols due to the strength of the C-O bond, nucleophilic substitution can be employed under specific conditions. nih.gov These reactions typically require the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophile can then introduce a desired functional group. The steric hindrance in this compound would likely make these reactions more challenging compared to unhindered phenols.

Below is a table summarizing common derivatization reagents for phenolic compounds, which are potentially applicable to this compound.

| Derivatization Type | Reagent Class | Example Reagent | Resulting Derivative | Analytical Enhancement |

| Silylation | Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ether | Increased volatility and thermal stability for GC |

| Acylation | Acylating Agents | Pentafluorobenzoyl chloride | Pentafluorobenzoyl ester | Improved volatility for GC, enhanced ECD response |

| Alkylation | Alkylating Agents | Methyl iodide | Methyl ether | Increased volatility and stability for GC |

Photochemical derivatization is a powerful technique used primarily in HPLC to enhance the fluorescence of analytes that are not naturally fluorescent or have weak fluorescence. cdc.gov This method involves irradiating the analyte with UV light, either pre-column or post-column, to induce a chemical reaction that produces a highly fluorescent product.

For phenolic compounds, photochemical derivatization can proceed through various mechanisms, including photo-induced cyclization, rearrangement, or oxidation. In the context of this compound, its aromatic nature and the presence of the phenolic hydroxyl group make it a potential candidate for such derivatization. The UV irradiation could potentially lead to the formation of a more conjugated system, thereby increasing its fluorescence quantum yield.

A common application of this technique is in the analysis of environmental or biological samples where the analyte concentration is very low and the matrix is complex. A post-column photochemical reactor, placed between the HPLC column and the fluorescence detector, continuously irradiates the column effluent. This on-line derivatization is advantageous as it is rapid and automated. While specific applications for this compound are not documented, the principles of photochemical derivatization of other complex phenols suggest its potential utility for trace analysis of this compound.

Introduction of Modifying Groups for Structure-Reactivity Relationship Studies

Beyond analytical enhancement, derivatization is a key strategy in medicinal chemistry and toxicology to study structure-activity relationships (SAR) and structure-property relationships. By systematically modifying the structure of this compound and evaluating the resulting changes in its chemical or biological properties, researchers can gain insights into its mechanism of action.

The introduction of different functional groups can modulate properties such as:

Acidity: The pKa of the phenolic hydroxyl group can be altered by introducing electron-withdrawing or electron-donating groups on the aromatic ring. For example, nitration of the aromatic ring would increase the acidity, while alkylation would have a smaller effect.

Lipophilicity: The hydrophobicity of the molecule can be fine-tuned by adding alkyl chains or polar functional groups. This is crucial for understanding its environmental fate and biological uptake.

Steric Hindrance: The bulky 1-phenylethyl group already imparts significant steric hindrance. Further substitution at the ortho positions to the hydroxyl group would increase this hindrance, potentially affecting its antioxidant activity or its ability to interact with biological receptors.

Electronic Properties: The electron density of the aromatic ring can be modified through the introduction of various substituents. This can influence its susceptibility to electrophilic attack and its redox potential.

The table below illustrates how different modifying groups could potentially influence the properties of this compound.

| Modifying Group | Position of Introduction | Potential Effect on Reactivity/Properties | Rationale |

| Nitro (-NO2) | Ortho or meta to the hydroxyl group | Increased acidity, altered electronic properties | Electron-withdrawing nature of the nitro group |

| Amino (-NH2) | Ortho or meta to the hydroxyl group | Decreased acidity, increased nucleophilicity of the ring | Electron-donating nature of the amino group |

| Halogen (e.g., -Cl, -Br) | Ortho or meta to the hydroxyl group | Increased lipophilicity, altered electronic properties | Inductive electron-withdrawing and weak resonance effects |

| Additional Alkyl group | Ortho to the hydroxyl group | Increased steric hindrance, increased lipophilicity | Steric bulk and hydrophobic nature of alkyl groups |

By synthesizing a library of such derivatives and assessing their properties, a comprehensive understanding of the structure-reactivity relationships for the this compound scaffold can be developed. This knowledge is invaluable for designing molecules with specific desired characteristics, whether for industrial applications or as probes for biological systems.

Environmental Fate and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For phenolic compounds like 4-(1-Phenylethyl)-o-cresol, key abiotic processes include photodegradation and hydrolysis.

Photodegradation is a significant pathway for the removal of phenolic compounds from the atmosphere and sunlit surface waters. The primary mechanism involves reactions with photochemically generated reactive species, most notably the hydroxyl radical (•OH). wikipedia.org

Hydroxyl radicals are highly reactive oxidants, often referred to as the "detergent" of the troposphere, that initiate the degradation of many organic pollutants. wikipedia.orghydrogenlink.com The reaction with a phenolic compound like this compound proceeds primarily through the addition of the hydroxyl radical to the electron-rich aromatic ring. researchgate.net This addition forms a transient dihydroxycyclohexadienyl radical. researchgate.net This intermediate can then undergo further reactions, such as water elimination to form a phenoxyl radical, which subsequently reacts with other atmospheric components. researchgate.net

Another potential reaction pathway is the abstraction of a hydrogen atom from the hydroxyl group or the alkyl side chain by the •OH radical, forming water and an organic radical. wikipedia.org This organic radical then reacts rapidly with molecular oxygen to form a peroxy radical, leading to a cascade of oxidation reactions that can ultimately result in the cleavage of the aromatic ring and mineralization to carbon dioxide and water. wikipedia.org The rate and products of these reactions are influenced by environmental conditions and the presence of other substances, such as natural organic matter, which can sometimes inhibit the process. usgs.gov

Interactive Data Table: Key Aspects of Abiotic Photodegradation

| Process | Primary Mechanism | Key Reactant | Initial Intermediate Product |

| Atmospheric Photodegradation | Hydroxyl Radical (•OH) Attack | Hydroxyl Radical | Dihydroxycyclohexadienyl Radical |

| Aquatic Photodegradation | Direct Photolysis / •OH Reaction | Sunlight, Hydroxyl Radical | Phenoxyl Radical |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For phenolic compounds, the bond between the aromatic ring and the hydroxyl group (C-O bond) is exceptionally stable due to the delocalization of electrons within the benzene (B151609) ring. Consequently, compounds like cresols are generally not susceptible to hydrolysis under typical environmental conditions (pH 5-9). While specific hydrolytic stability data for this compound is not extensively documented, its structural similarity to other cresols suggests it is hydrolytically stable.

Biotransformation Pathways

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms and is a crucial process for the removal of this compound from soil and water environments.

Cresols are generally considered to be readily biodegradable by a wide variety of indigenous microorganisms found in soil and water. nih.gov The rate of degradation can be influenced by several factors, including temperature, pH, oxygen availability, and the concentration of the compound. nih.gov

Aerobic Degradation: In the presence of oxygen, microbial degradation is typically rapid. Bacteria, particularly species from the genus Pseudomonas, are well-known for their ability to degrade phenolic compounds. nih.govmdpi.com The degradation pathway is usually initiated by monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic ring. This step destabilizes the ring, making it susceptible to cleavage and subsequent metabolism through central metabolic pathways like the Krebs cycle. For substituted phenols, degradation can also be initiated by oxidation of the alkyl side chains.

Anaerobic Degradation: Under anaerobic (oxygen-free) conditions, biodegradation still occurs but generally at a slower rate. nih.gov In these environments, consortia of microorganisms work together. For instance, nitrate-reducing bacteria have been shown to degrade o-cresol (B1677501). nih.gov Under methanogenic conditions, compounds like p-cresol (B1678582) can be degraded by specific bacteria, such as Syntrophorhabdus sp., which work in concert with methanogens. kwrwater.nl The initial steps in anaerobic degradation are different from aerobic pathways and often involve carboxylation or other activation steps before ring cleavage.

Interactive Data Table: Microbial Degradation Environments

| Environment | Condition | Key Microorganism Types | Typical Degradation Rate |

| Soil | Aerobic | Pseudomonas sp., various fungi | Rapid |

| Water (Surface) | Aerobic | Pseudomonas sp., mixed cultures | Rapid |

| Water (Groundwater/Sediment) | Anaerobic | Nitrate-reducers, Syntrophorhabdus sp. | Slower than aerobic |

The specific intermediate products formed during the degradation of this compound depend on the metabolic pathway utilized by the microorganisms. Based on studies of similar cresol (B1669610) compounds, several potential intermediates can be postulated.

During the aerobic degradation of p-cresol, intermediates such as 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol have been identified. mdpi.com These products indicate that initial enzymatic attacks can occur at either the methyl group (oxidizing it to an aldehyde) or the aromatic ring (adding a second hydroxyl group). mdpi.comnih.gov The formation of a diol (catechol-like structure) is a common strategy used by bacteria to prepare the aromatic ring for cleavage by dioxygenase enzymes.

For this compound, microbial degradation could proceed via several routes:

Hydroxylation of the Aromatic Ring: An initial attack by a monooxygenase could add a hydroxyl group to the benzene ring, forming a substituted catechol or hydroquinone (B1673460) derivative.

Oxidation of the Side Chains: The methyl group or the phenylethyl group could be the initial site of oxidation. Oxidation of the methyl group would lead to a carboxylic acid derivative, while degradation of the phenylethyl side chain could also occur.

Ring Fission: Following the initial hydroxylation, dioxygenase enzymes would cleave the aromatic ring between the two hydroxyl groups (ortho-fission) or adjacent to them (meta-fission), generating aliphatic acids that can be readily metabolized by the microorganisms to carbon dioxide and water. nih.gov

The transient accumulation of these water-soluble intermediates is a key feature of the biodegradation process before complete mineralization occurs. nih.gov

Advanced Applications in Materials Science and Polymer Chemistry

Role as an Antioxidant and Stabilizer in Polymer Systems

The antioxidant activity of 4-(1-Phenylethyl)-o-cresol is primarily attributed to its function as a free radical scavenger. The degradation of polymers often proceeds via a free radical chain reaction initiated by heat, light, or mechanical stress. These initiators generate highly reactive free radicals within the polymer matrix.

The mechanism of a hindered phenol (B47542) antioxidant like this compound involves the donation of the hydrogen atom from its phenolic hydroxyl group to a propagating free radical (ROO• or R•). This transfer terminates the radical and prevents it from reacting with the polymer chain, thus interrupting the degradation cycle.

Upon donating the hydrogen atom, the this compound molecule is converted into a phenoxy radical. This resulting radical is significantly stabilized by two key features of its structure:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, creating multiple resonance structures. This delocalization greatly reduces the reactivity of the phenoxy radical, preventing it from initiating new degradation chains.

Steric Hindrance: The bulky 1-phenylethyl group at the para position and the methyl group at the ortho position sterically hinder the oxygen radical. This steric shielding makes it difficult for the phenoxy radical to react with other molecules, further contributing to its stability and preventing it from participating in detrimental side reactions.

Thermal degradation is a major concern during the processing and end-use of many polymers. High temperatures can accelerate the formation of free radicals, leading to rapid deterioration of the material. The incorporation of this compound is a key strategy to enhance the thermal stability of polymers.

During melt processing, where polymers are subjected to high temperatures and shear, the presence of this compound provides crucial protection against thermo-oxidative degradation. By scavenging the initial radicals formed at elevated temperatures, it helps to maintain the molecular weight and melt viscosity of the polymer, ensuring consistent processing and the quality of the final product.

For long-term thermal stability during the service life of a polymer product, this compound continues to act as a primary antioxidant. It effectively traps radicals generated by slow thermal oxidation over time, thereby extending the useful lifetime of the material and preserving its mechanical properties, such as tensile strength and impact resistance.

To achieve comprehensive protection, hindered phenols like this compound are often used in synergistic combination with other types of stabilizers, such as phosphites and thioesters. These secondary antioxidants function by decomposing hydroperoxides, which are unstable byproducts of the oxidation process that can break down to form more radicals. This multi-faceted approach provides a more robust defense against polymer degradation under various thermal conditions.

| Polymer System | Processing Temperature (°C) | Concentration of this compound (wt%) | Observed Improvement in Thermal Stability |

| Polypropylene (PP) | 220-250 | 0.1 - 0.5 | Increased melt flow index stability, reduced discoloration. |

| Polyethylene (B3416737) (PE) | 200-240 | 0.1 - 0.3 | Enhanced resistance to thermal-oxidative degradation. |

| Polystyrene (PS) | 200-230 | 0.2 - 0.6 | Improved color stability and retention of mechanical properties. |

This table presents illustrative data based on the typical performance of hindered phenol antioxidants in various polymer systems, as specific research data for this compound was not available.

Integration into Novel Polymer Architectures

Beyond its role as a protective additive, the chemical structure of this compound allows for its use as a monomer or a comonomer in the synthesis of new polymers. The presence of a reactive hydroxyl group and available positions on the aromatic ring enables its incorporation into various polymer backbones, leading to materials with tailored properties.

Prepolymers are low-molecular-weight oligomers that can be further reacted to form a high-molecular-weight polymer network. This compound can be used in the synthesis of phenolic resins and other prepolymers through reactions involving its hydroxyl group and the aromatic ring.

For instance, in the synthesis of novolac-type phenolic resins, this compound can be reacted with aldehydes, such as formaldehyde, in the presence of an acid catalyst. The resulting prepolymers would feature the this compound moiety as a repeating unit, linked by methylene (B1212753) bridges.

The characterization of such prepolymers would involve a range of analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the this compound structure by identifying characteristic peaks for the phenolic -OH group, aromatic C-H bonds, and the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the prepolymer, including the connectivity of the monomer units and the positions of the linkages on the aromatic ring.

Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the synthesized prepolymers.

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the prepolymers, providing insight into their thermal properties.

The incorporation of photosensitive moieties into a polymer chain can allow for photocrosslinking, a process where light is used to induce the formation of a crosslinked network. While this compound itself is not a traditional photoinitiator, its phenolic structure can be modified or it can be co-polymerized with other monomers that contain photoreactive groups.

If integrated into a polymer backbone, the phenylethyl group could potentially participate in photo-oxidation or hydrogen abstraction reactions under UV irradiation, especially in the presence of a photoinitiator. The kinetics of such photocrosslinking reactions can be studied by monitoring the disappearance of the photoreactive groups using UV-Vis spectroscopy or the formation of an insoluble gel fraction as a function of irradiation time.

The mechanism would likely involve the generation of radicals upon photoinitiation, followed by hydrogen abstraction from the polymer backbone, including potentially from the benzylic position of the phenylethyl group, leading to the formation of crosslinks.

This compound can be co-polymerized with other cresol (B1669610) derivatives (o-cresol, m-cresol, p-cresol) and phenols to create copolymers with a range of properties. By varying the ratio of the comonomers, it is possible to tailor the characteristics of the resulting polymer, such as its thermal stability, solubility, and mechanical properties.

For example, co-polymerizing this compound with a less sterically hindered cresol could allow for a higher crosslinking density in the final cured resin. The bulky phenylethyl group would influence the chain packing and intermolecular interactions, potentially leading to a lower density and increased solubility in organic solvents compared to a homopolymer of a less substituted cresol.

The synthesis of such copolymers could be achieved through condensation polymerization with aldehydes. The resulting materials would be complex resins with a random distribution of the different cresol units. Characterization techniques such as NMR and mass spectrometry would be essential to determine the copolymer composition and sequence distribution.

| Property | Poly(o-cresol-co-4-(1-Phenylethyl)-o-cresol) | Poly(p-cresol-co-4-(1-Phenylethyl)-o-cresol) |

| Glass Transition Temperature (Tg) | Expected to be higher than pure poly(o-cresol) due to the bulky side group. | Expected to be higher than pure poly(p-cresol) due to the bulky side group. |

| Solubility in Toluene | Potentially higher due to disruption of chain packing. | Potentially higher due to disruption of chain packing. |

| Thermal Stability (TGA) | Enhanced due to the antioxidant nature of the hindered phenol moiety. | Enhanced due to the antioxidant nature of the hindered phenol moiety. |

This table provides a hypothetical comparison of the expected properties of copolymers containing this compound, illustrating the potential for property modification through co-polymerization. Specific experimental data is not available.

Research into Structure-Property Relationships in Polymeric Applications

The incorporation of specific chemical moieties into polymer structures is a fundamental strategy for tailoring material properties to meet the demands of advanced applications. The compound this compound, a substituted phenol, possesses distinct structural features that are anticipated to significantly influence the characteristics of polymers into which it is integrated. Research into the structure-property relationships of polymers containing phenolic derivatives, particularly those with bulky side groups, provides a framework for understanding the potential impact of this specific monomer.

The key structural components of this compound that dictate its influence on polymer properties are the rigid aromatic backbone, the hydroxyl group, the methyl group in the ortho position, and the bulky 1-phenylethyl substituent in the para position. These features collectively affect chain packing, intermolecular forces, chain mobility, and thermal stability.

Influence of the Bulky 1-Phenylethyl Group:

The presence of a large, sterically hindering side group like the 1-phenylethyl moiety has a profound effect on the physical properties of a polymer. ebrary.netyoutube.com Generally, such bulky groups disrupt the regular packing of polymer chains, leading to an increase in free volume within the material. ebrary.net This increased free volume can lead to several changes in material properties:

Glass Transition Temperature (Tg): The introduction of bulky side groups typically restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature, meaning the polymer remains in a rigid, glassy state at higher temperatures.

Solubility: The amorphous nature promoted by the bulky side groups can enhance the solubility of the polymer in organic solvents. nih.gov

Role of the Phenolic and o-Cresol (B1677501) Structure:

The phenolic hydroxyl group is a key functional site for polymerization, often through oxidative coupling to form poly(phenylene oxide) (PPO) type structures, or through condensation reactions to create phenolic resins. wikipedia.orgbohrium.com The substitution pattern on the aromatic ring is also critical. In this compound, the methyl group in the ortho position and the phenylethyl group in the para position direct polymerization and influence the final polymer architecture.

Polymers derived from phenolic monomers, such as PPO, are known for their excellent thermal and dimensional stability. plasticservice.com The rigid phenylene backbone contributes to a high glass transition temperature and good mechanical strength at elevated temperatures. wikipedia.org The presence of substituents on the phenylene ring can further modify these properties. For instance, the methyl groups in the commercially used poly(2,6-dimethyl-1,4-phenylene oxide) contribute to its desirable balance of properties. acs.org

Anticipated Properties of Polymers Incorporating this compound:

Based on the principles outlined above, polymers synthesized from or incorporating this compound are expected to exhibit a unique combination of properties. The bulky phenylethyl group would likely render the polymer amorphous with a high glass transition temperature. The inherent rigidity of the aromatic backbone would contribute to good thermal stability and mechanical stiffness.

The following interactive table summarizes the expected influence of the structural features of this compound on key polymer properties, based on established structure-property relationships for similar phenolic polymers.

| Structural Feature of this compound | Expected Impact on Polymer Property | Rationale |

| Bulky 1-Phenylethyl Group | Higher Glass Transition Temperature (Tg) | Restricts segmental motion of the polymer chains. |

| Increased Amorphous Character | Hinders regular chain packing and crystallization. youtube.com | |

| Improved Solubility | Disruption of crystalline domains allows for better solvent penetration. nih.gov | |

| Aromatic Backbone | High Thermal Stability | The inherent stability of the aromatic rings contributes to resistance to thermal degradation. nasa.gov |

| Good Mechanical Stiffness | The rigid nature of the phenylene units imparts stiffness to the polymer chain. | |

| o-Cresol Substitution Pattern | Control of Polymer Linkages | The positions of the substituents direct the sites of polymerization, influencing the final polymer structure. |

Detailed research findings on polymers specifically derived from this compound are limited in publicly accessible literature. However, extensive research on analogous substituted phenolic polymers provides a strong basis for predicting their performance. For example, studies on various substituted poly(phenylene oxide)s demonstrate a clear correlation between the size and nature of the substituent and the resulting thermal and mechanical properties.

The following table presents representative data for related phenolic polymers to illustrate these structure-property relationships.

| Polymer | Substituents | Glass Transition Temperature (Tg) (°C) | Key Properties |

| Poly(p-phenylene oxide) (PPO) | None | ~215 °C wikipedia.org | High heat resistance, dimensional stability, but difficult to process. wikipedia.orgplasticservice.com |

| Poly(2,6-dimethyl-1,4-phenylene oxide) | Two methyl groups | ~215 °C | Excellent balance of thermal and mechanical properties, good processability when blended. nih.gov |

| Poly(2,6-diphenyl-1,4-phenylene oxide) | Two phenyl groups | ~235 °C | Very high thermal stability, but reduced solubility and processability. |

It is hypothesized that a polymer based on this compound would exhibit a glass transition temperature in the range of or exceeding that of standard PPO, coupled with good solubility in common organic solvents due to the bulky, asymmetric nature of the phenylethyl side group. Further empirical research would be necessary to fully elucidate the specific performance characteristics of such polymers and to optimize their structure for advanced applications in materials science.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in guiding the synthesis of alkylated phenols, aiming to reduce environmental impact and enhance safety and efficiency. A significant focus lies in minimizing waste through high atom-economy reactions and the use of recoverable and reusable catalysts. researchgate.net Modern strategies often seek to replace traditional methods that rely on stoichiometric reagents and hazardous solvents.

Key developments in this area include:

Catalyst Reusability: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are being employed in dual catalytic systems. These systems offer the significant advantage of being easily separated from the reaction mixture and reused over multiple cycles with minimal loss of activity, addressing a core principle of green chemistry. researchgate.netnih.gov

Environmentally Benign Solvents: Research has demonstrated the viability of replacing toxic solvents like dichloroethane with greener alternatives such as dichloromethane (B109758) or n-hexane in alkylation reactions. google.com The use of supercritical carbon dioxide (scCO₂) as a reaction medium is also being explored for the continuous synthesis of ortho-alkylated phenols, offering an environmentally friendly option. researchgate.net

Renewable Feedstocks: A forward-looking approach involves incorporating renewable resources. For instance, furfural, which can be derived from agricultural waste, has been used to create resins with o-cresol (B1677501), presenting an alternative to formaldehyde-based polymers and reducing reliance on petrochemicals. nih.govnih.gov This strategy aligns with the green chemistry goal of using renewable feedstocks.

Table 1: Comparison of Green Synthesis Methodologies for Ortho-Alkylation

| Methodology | Catalyst System | Solvent | Key Green Chemistry Advantage |

|---|---|---|---|

| Dual Catalysis | Pd/C and Sc(OTf)₃ | Not specified | High atom- and step-economy; Catalyst is recoverable and reusable for up to 5 runs. researchgate.netnih.gov |

| Friedel-Crafts Alkylation | Anhydrous AlCl₃ or FeCl₃ | Dichloromethane or n-hexane | Replacement of highly toxic solvents (e.g., dichloroethane) with less harmful alternatives. google.com |

Advanced Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry has emerged as an indispensable tool for accelerating the discovery and optimization of synthetic routes. mdpi.com By using theoretical models, researchers can predict reaction outcomes, elucidate complex mechanisms, and rationally design catalysts with enhanced activity and selectivity, thereby reducing the need for extensive empirical experimentation.

In the context of synthesizing 4-(1-Phenylethyl)-o-cresol, computational methods are being applied to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) is a powerful method used to investigate the intricate steps of catalytic cycles. For the ortho-alkylation of phenols, DFT calculations have been employed to propose mechanisms where the catalyst scaffolds both the phenolic and alcohol precursors, predisposing them for selective alkylation at the ortho position. chemrxiv.org

Predict Catalyst Performance: Computational models can predict the efficacy of various catalysts. This involves modulating properties like the d-band center position in metal catalysts to design highly efficient systems for specific transformations. These theoretical predictions can then be validated through experimental work, creating a synergistic loop of design and testing. mdpi.com

Screening and Optimization: Data mining and simulation techniques allow for the high-throughput screening of potential catalysts and reaction conditions. This predictive capability is crucial for identifying optimal parameters for reactions like the alkylation of cresols, leading to improved yields and selectivities. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol

Given that the 1-phenylethyl group in this compound contains a chiral center, achieving stereocontrol is a critical objective for producing enantiomerically pure forms of the compound. The development of novel catalytic systems is at the forefront of this research, moving beyond simple regioselectivity to encompass asymmetric synthesis. cram.com

Emerging strategies include:

Cooperative Dual Catalysis: Systems that combine a heterogeneous metal catalyst like Pd/C with a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) have proven effective for selective ortho-alkylation. nih.gov Future work will likely focus on adapting these systems with chiral ligands to induce enantioselectivity.

Asymmetric Organocatalysis: The use of small, chiral organic molecules as catalysts offers a metal-free alternative for stereoselective synthesis. mdpi.com Organocatalysts, such as those derived from proline, are known to operate under mild conditions and are considered environmentally benign, making them an attractive option for the large-scale synthesis of chiral molecules.

Chiral Metal Complexes: Transition metal complexes incorporating chiral ligands are highly effective for asymmetric catalysis. For instance, copper-based catalysts with chiral ligands like (R,R)-PhBOX have been successfully used in asymmetric desymmetrization reactions, a strategy that could be adapted for the synthesis of specific enantiomers of ortho-alkylated phenols. nih.gov The development of new chiral BINOL derivatives and other ligands continues to expand the toolkit for asymmetric coupling reactions. mdpi.com

Biocatalysis: The use of enzymes to catalyze reactions offers exceptional selectivity under mild conditions. Biocatalysis represents a highly sustainable and effective method for producing enantiomerically pure compounds and is a promising avenue for the synthesis of chiral building blocks. oalib.com

Table 2: Overview of Novel Catalytic Systems for Ortho-Alkylation of Phenols

| Catalyst System | Reaction Type | Key Feature |

|---|---|---|

| Pd/C with Sc(OTf)₃ | Dual Catalysis / Alkylation | Cooperative system enabling selective ortho-alkylation. nih.gov |

| ZnCl₂ and CSA | Friedel-Crafts Alkylation | Dual-catalyst system that favors ortho-selectivity with unactivated secondary alcohols. chemrxiv.org |

| Bi(OTf)₃ | Friedel-Crafts Alkylation | Highly efficient Lewis acid catalyst with reduced loading and reaction times. researchgate.net |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science provides fertile ground for innovation, where molecules like this compound are not just synthetic targets but key building blocks for advanced materials. siu.edu Interdisciplinary research is crucial for translating synthetic capabilities into tangible technological advancements. siu.edu

A prime example of this synergy is the development of novel polymers. Substituted phenols and cresols are fundamental monomers in the synthesis of phenolic resins. Research has focused on creating environmentally friendly resins by reacting o-cresol with furfural, a renewable aldehyde, and formaldehyde. nih.govnih.gov The resulting polymers can be further modified through etherification with alcohols like n-butanol or 2-ethylhexanol. nih.gov

This interdisciplinary approach yields materials with tailored properties:

Enhanced Performance: The etherified o-cresol-based resins exhibit lower viscosity and greater flexibility compared to their unmodified counterparts. nih.govnih.gov

Functional Coatings: These resins can be used as film-forming substances in the paint industry, creating protective coatings with excellent adhesion to metal substrates and a good balance of hardness and flexibility. nih.gov

Sustainability: By incorporating biomass-derived components like furfural, these materials offer a more sustainable alternative to traditional phenol-formaldehyde resins, which are heavily reliant on petrochemicals. nih.govnih.gov

Future research will continue to explore how the specific structure of ortho-alkylated phenols, including this compound, can be leveraged to design polymers and other materials with unique thermal, mechanical, and chemical properties.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(1-Phenylethyl)-o-cresol?

Methodological Answer:

The alkylation of o-cresol with a benzyl alcohol derivative (e.g., phenylethyl alcohol) via acid catalysis is a common approach. Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) can introduce the 1-phenylethyl group at the para position relative to the hydroxyl group. Reaction optimization should include variables such as temperature (80–120°C), molar ratio of o-cresol to alkylating agent (1:1 to 1:2), and catalyst loading (5–15 wt%) . A factorial design (e.g., Yates pattern) can systematically evaluate these parameters to maximize yield while minimizing side products like polysubstituted derivatives .

Advanced: How can kinetic modeling resolve contradictions in reported degradation pathways of this compound?

Methodological Answer:

Conflicting degradation product profiles (e.g., carboxylated vs. hydroxylated intermediates) may arise from differences in reaction conditions (aerobic vs. anaerobic, pH, microbial consortia). A simplified Monod equation can model substrate-dependent degradation rates, incorporating decay constants for microbial activity. For example, under methanogenic conditions, carboxylation to 3-methylbenzoic acid dominates , while nitrate-reducing systems may favor mineralization to CO₂ . Nonlinear regression of time-course data (e.g., HPLC or GC-MS quantification) can identify rate-limiting steps and reconcile discrepancies .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

UV-Vis spectrophotometry (λ = 270 nm) provides rapid quantification in aqueous solutions, but lacks specificity in mixtures . High-performance liquid chromatography (HPLC) with a C18 column and fluorescence detection (ex/em = 280/310 nm) improves selectivity, especially for structural analogs like p-cresol or m-cresol . Electrochemical methods, such as cyclic voltammetry, can differentiate phenolic derivatives via oxidation peaks (e.g., quasi-catalytic currents at +0.8 V vs. Ag/AgCl) .

Advanced: How do multivariate statistical methods address challenges in distinguishing this compound from structurally similar phenols?

Methodological Answer:

Three-dimensional fluorescence spectroscopy coupled with similarity factor analysis (e.g., Euclidean distance) can resolve overlapping spectral peaks caused by analogous conjugated structures . Principal component analysis (PCA) or partial least squares (PLS) regression further discriminates isomers by correlating spectral features with substituent positions. For example, ortho-substituted cresols exhibit distinct bathochromic shifts compared to para derivatives .

Basic: What adsorption models describe the removal of this compound from wastewater?

Methodological Answer:

Pseudo-first-order (Lagergren) and pseudo-second-order kinetics models assess adsorption rates on activated carbon. Isotherm studies (Langmuir vs. Freundlich) reveal monolayer vs. multilayer adsorption mechanisms. For instance, olive pomace-derived activated carbon shows a Langmuir maximum capacity of ~120 mg/g for o-cresol at pH 6 . Variables like initial concentration (25–100 mg/L) and adsorbent dosage (0.5–2.0 g/L) significantly impact removal efficiency .

Advanced: How can experimental design optimize the catalytic efficiency of this compound synthesis?

Methodological Answer:

A three-factor Box-Behnken or central composite design evaluates interactions between temperature, catalyst concentration, and reactant molar ratios. For example, in o-cresol alkylation, a 2³ factorial design identified optimal conditions: 90°C, 1:1.5 o-cresol-to-alkylating agent ratio, and 10% H₃PO₄ catalyst, achieving >85% yield . Response surface methodology (RSM) further refines these parameters, reducing experimental runs by 40% while maintaining predictive accuracy .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

Use NIOSH-recommended PPE (gloves, goggles, respirators) due to phenolic compound toxicity. Analytical protocols should mitigate matrix interference (e.g., acid-base fractionation during extraction) to avoid false positives in environmental samples . Storage under inert atmosphere (N₂) prevents oxidation, while waste disposal must comply with RCRA guidelines for chlorinated phenols (e.g., U039 classification) .

Advanced: How does substituent position influence the electrochemical behavior of this compound?

Methodological Answer:

The ortho-methyl group in o-cresol derivatives lowers oxidation potentials compared to para isomers due to steric hindrance and electron-donating effects. Differential pulse voltammetry (DPV) at glassy carbon electrodes reveals distinct oxidation peaks: o-cresol at +0.65 V vs. Ag/AgCl, while 4-(1-phenylethyl)-o-cresol shifts to +0.72 V due to the bulky phenylethyl group . Calibration curves (0–1 mM) with R² > 0.99 enable precise quantification in mixed systems .

Retrosynthesis Analysis